molecular formula C15H17N3O4 B12906048 (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid CAS No. 23506-40-3

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid

Cat. No.: B12906048
CAS No.: 23506-40-3
M. Wt: 303.31 g/mol
InChI Key: UWSLCCUSAZAREL-ZDUSSCGKSA-N
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Description

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido acid, followed by a series of protection and deprotection steps to ensure the correct functional groups are in place. The reaction conditions often involve the use of strong acids or bases, and sometimes require the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure to (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid.

    Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities.

Properties

CAS No.

23506-40-3

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O4/c1-9(19)18-13(15(22)17-8-14(20)21)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,13,16H,6,8H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1

InChI Key

UWSLCCUSAZAREL-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O

Origin of Product

United States

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